TRPA1 Antagonist Potency: Single-Digit Nanomolar IC50 vs. Micromolar Comparators HC-030031 and AP-18
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide inhibits recombinant human TRPA1 with an IC50 of 6.90 nM in a FLIPR-based Ca²⁺ flux assay using AITC as the agonist stimulus [1]. By contrast, the widely used TRPA1 antagonist HC-030031 exhibits an IC50 of approximately 4.6 µM under comparable conditions [2], while AP-18 shows an IC50 of approximately 10.3 µM [3]. This represents a ~667-fold and ~1,493-fold potency advantage, respectively, for the target compound relative to these early-generation tool compounds.
| Evidence Dimension | TRPA1 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.90 nM (recombinant human TRPA1, AITC-induced Ca²⁺ flux, HEK293F cells) |
| Comparator Or Baseline | HC-030031 IC50 ≈ 4.6 µM; AP-18 IC50 ≈ 10.3 µM (comparable assay conditions) |
| Quantified Difference | ~667-fold more potent vs. HC-030031; ~1,493-fold more potent vs. AP-18 |
| Conditions | Recombinant human TRPA1 expressed in HEK293F cells; AITC-induced intracellular Ca²⁺ increase measured by FLIPR |
Why This Matters
The nanomolar potency enables target engagement at concentrations where off-target effects from micromolar chemotypes become limiting, making the compound a superior tool for probing TRPA1-dependent mechanisms in cellular and tissue models.
- [1] BindingDB. BDBM50652931 (CHEMBL5687035): IC50 = 6.90 nM for recombinant human TRPA1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50652931 View Source
- [2] Eid SR, et al. Mol Pain. 2008;4:48. HC-030031 IC50 = 4.6 µM against human TRPA1. View Source
- [3] Wei H, et al. Neurosci Lett. 2009;466(1):75-78. AP-18 IC50 ≈ 10.3 µM against TRPA1. View Source
